molecular formula C22H19F3N4O4 B12165612 methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

Cat. No.: B12165612
M. Wt: 460.4 g/mol
InChI Key: ORCPLJLFNJLBJP-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound featuring a trifluoromethoxy group, an imidazo[4,5-c]pyridine core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its combination of an imidazo[4,5-c]pyridine core and a trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Biological Activity

Methyl 2-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique structural framework comprising:

  • Imidazopyridine core : This moiety is crucial for its biological activity.
  • Trifluoromethoxyphenyl group : Enhances binding affinity to molecular targets.
  • Benzoate ester group : Contributes to the compound's solubility and stability.

This compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. The trifluoromethoxy group plays a pivotal role in enhancing the binding affinity to these targets, leading to the inhibition of pathways that regulate cell growth and survival.
  • Induction of Apoptosis :
    • By interfering with critical signaling pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. This effect is particularly noted in various cancer cell lines where the compound was tested.
  • Selective Targeting :
    • Research indicates that this compound selectively interacts with certain enzymes and receptors, modulating their activity and affecting gene expression related to cancer progression .

Structure-Activity Relationships (SAR)

The SAR studies have revealed insights into how modifications to the compound's structure can influence its biological activity:

Compound ModificationEffect on Activity
Addition of trifluoromethoxy groupIncreased binding affinity to kinases
Variations in benzoate esterChanges solubility and stability
Alterations in imidazopyridine coreAffects potency against specific cancer types

These findings suggest that fine-tuning the chemical structure can enhance therapeutic efficacy while minimizing potential side effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • In laboratory settings, this compound demonstrated potent anti-proliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against HeLa cervical cancer cells .
  • In Vivo Studies :
    • Animal model studies indicated that the compound could significantly reduce tumor growth when administered at therapeutic doses. The mechanism involved modulation of key signaling pathways associated with tumorigenesis .
  • Comparative Studies :
    • Compared to other imidazopyridine derivatives, this compound showed superior selectivity and potency in targeting specific kinases involved in cancer progression. This selectivity is attributed to its unique structural features that allow for better interaction with molecular targets .

Properties

Molecular Formula

C22H19F3N4O4

Molecular Weight

460.4 g/mol

IUPAC Name

methyl 2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19F3N4O4/c1-32-20(30)13-6-2-4-8-15(13)28-21(31)29-11-10-16-18(27-12-26-16)19(29)14-7-3-5-9-17(14)33-22(23,24)25/h2-9,12,19H,10-11H2,1H3,(H,26,27)(H,28,31)

InChI Key

ORCPLJLFNJLBJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3

Origin of Product

United States

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